molecular formula C12H16N2O2 B1588845 N-Boc-N'-Benzylidene-hydrazine CAS No. 24469-50-9

N-Boc-N'-Benzylidene-hydrazine

Cat. No.: B1588845
CAS No.: 24469-50-9
M. Wt: 220.27 g/mol
InChI Key: LKKATZANDADGPR-UKTHLTGXSA-N
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Description

N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2. It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and a benzylidene group. This compound is often used in organic synthesis, particularly in the preparation of various intermediates and as a protecting group for amines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N’-Benzylidene-hydrazine typically involves the reaction of hydrazine derivatives with tert-butoxycarbonyl anhydride (Boc2O) and benzaldehyde. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. The general reaction scheme is as follows:

    Formation of Boc-protected hydrazine: Hydrazine reacts with Boc2O in the presence of a base to form N-Boc-hydrazine.

    Formation of N-Boc-N’-Benzylidene-hydrazine: N-Boc-hydrazine is then reacted with benzaldehyde to form N-Boc-N’-Benzylidene-hydrazine.

Industrial Production Methods

Industrial production methods for N-Boc-N’-Benzylidene-hydrazine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N’-Benzylidene-hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The benzylidene group can be reduced to form N-Boc-hydrazine.

    Substitution: The Boc group can be removed under acidic conditions to yield free hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

    Oxidation: Formation of azides or other oxidized derivatives.

    Reduction: Formation of N-Boc-hydrazine.

    Substitution: Formation of free hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines
N-Boc-N'-Benzylidene-hydrazine is primarily employed as a protecting group for amines, allowing for selective reactions without interference from the hydrazine moiety. This feature is crucial in multi-step synthetic pathways, enabling chemists to construct complex molecules efficiently .

Table 1: Comparison of Protecting Groups

Protecting Group Type Stability Deprotection Conditions
N-Boc-hydrazineCarbonyl-basedModerateAcidic conditions
N-Cbz-hydrazineCarbonyl-basedHighHydrogenation
N-Fmoc-hydrazineCarbonyl-basedModerateBasic conditions
This compoundDual protectionHighSelective removal under mild conditions

Medicinal Chemistry

Synthesis of Bioactive Compounds
Research indicates that this compound plays a significant role in synthesizing various bioactive compounds, including potential pharmaceuticals. Its ability to stabilize reactive intermediates makes it a valuable tool in drug development .

Case Study: RAD51-BRCA2 Interaction Disruption
In a study focusing on cancer therapeutics, researchers synthesized derivatives of this compound to disrupt the RAD51-BRCA2 protein-protein interaction. The resulting compounds demonstrated significant inhibitory effects on cell proliferation, showcasing the compound's potential in anticancer drug design .

Chemical Reactions

This compound can undergo various chemical transformations, including:

  • Oxidation: The hydrazine moiety can be oxidized to form azides or other derivatives.
  • Reduction: The benzylidene group can be reduced to yield free hydrazine derivatives.
  • Substitution: The Boc group can be removed under acidic conditions to regenerate free hydrazine .

Industrial Applications

In industrial settings, this compound is utilized for producing chemical intermediates and reagents. Its stability and reactivity profile make it suitable for large-scale synthesis processes where precision and yield are critical.

Unique Properties and Mechanism of Action

The dual protection mechanism provided by the Boc and benzylidene groups allows for enhanced stability and selectivity during synthetic reactions. This feature enables chemists to perform complex transformations while minimizing side reactions .

Mechanism of Action

The mechanism of action of N-Boc-N’-Benzylidene-hydrazine primarily involves its role as a protecting group. The Boc group protects the hydrazine moiety from unwanted reactions during synthetic processes. The benzylidene group can be selectively removed under specific conditions, allowing for the controlled release of the hydrazine functionality. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Comparison with Similar Compounds

N-Boc-N’-Benzylidene-hydrazine can be compared with other similar compounds such as:

    N-Boc-hydrazine: Lacks the benzylidene group and is used primarily for protecting hydrazine moieties.

    N-Cbz-hydrazine: Uses a carbobenzyloxy (Cbz) group instead of Boc for protection.

    N-Fmoc-hydrazine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

N-Boc-N’-Benzylidene-hydrazine is unique due to its dual protection mechanism, which provides additional stability and selectivity in synthetic processes. The combination of Boc and benzylidene groups allows for more versatile applications compared to compounds with a single protecting group.

Similar Compounds

  • N-Boc-hydrazine
  • N-Cbz-hydrazine
  • N-Fmoc-hydrazine

Biological Activity

N-Boc-N'-Benzylidene-hydrazine is a hydrazone derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a benzylidene group and a Boc (tert-butyloxycarbonyl) protecting group, is part of a larger class of hydrazones known for their diverse pharmacological properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

N Boc N Benzylidene hydrazine R1 N CH R2 N Boc \text{N Boc N Benzylidene hydrazine }\quad \text{R}_1\text{ N CH R}_2\text{ N Boc }

Where:

  • R1R_1 is the benzyl group.
  • R2R_2 is the hydrazine moiety.

The synthesis typically involves the reaction of an appropriate hydrazine with a benzaldehyde derivative under acidic or basic conditions, followed by the introduction of the Boc protecting group to enhance stability and solubility.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have demonstrated activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study indicated that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against several pathogens .

2. Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

3. Antitumor Activity

The compound has shown promise in antitumor applications. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The growth inhibition was quantified using IC50 values, with some derivatives achieving values as low as 1 µM . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with an MIC of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, suggesting potential applications in treating bacterial infections .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, this compound was evaluated using the DPPH assay. The compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid .

Case Study 3: Antitumor Mechanism Exploration

Research exploring the antitumor mechanisms revealed that this compound induced apoptosis in T47D breast cancer cells by activating caspase-3 and caspase-9 pathways. Flow cytometry analysis confirmed an increase in apoptotic cell populations when treated with the compound at concentrations above 5 µM .

Data Tables

Biological ActivityCompound ConcentrationMIC/IC50 ValueReference
Antimicrobial16 µg/mLS. aureus
Antimicrobial32 µg/mLE. coli
Antioxidant100 µg/mL70% Scavenging
Antitumor>5 µMIC50 ~1 µM

Q & A

Q. Basic: What are the optimal synthetic routes for preparing N-Boc-N'-Benzylidene-hydrazine?

Methodological Answer:
The synthesis typically involves a condensation reaction between a Boc-protected hydrazine and a benzaldehyde derivative. Key steps include:

  • Reagents : Use Boc-protected hydrazine (e.g., N-Boc-hydrazine) and substituted benzaldehydes under acidic or neutral conditions.
  • Conditions : Reactions are often conducted in ethanol or methanol at reflux (60–80°C) for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC is recommended to isolate the hydrazone product .
  • Yield Optimization : Adjust stoichiometry (1:1 molar ratio of hydrazine to aldehyde) and monitor reaction progress via TLC .

Example Protocol :

"In a study of analogous hydrazones, benzoyl chloride derivatives were condensed with hydrazides in the presence of NaOH, followed by recrystallization from ethanol to achieve >80% purity ."

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify the Boc group (tert-butyl signals at δ ~1.4 ppm for 1H and ~28 ppm for 13C) and the benzylidene proton (δ ~8.3 ppm for CH=N) .
  • IR Spectroscopy : Confirm the C=O stretch of the Boc group (~1680–1720 cm⁻¹) and N-H stretches (~3200–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly loss of the Boc group (-C₄H₈O₂) .

Data Contradiction Tip :

Discrepancies in NMR integration may arise from tautomerism (e.g., keto-enol forms). Use DEPT-135 or 2D HSQC to resolve ambiguities .

Q. Advanced: How do solvent polarity and temperature affect reaction pathways in hydrazone formation?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, accelerating condensation, while non-polar solvents (e.g., toluene) may favor side reactions like Schiff base formation .
  • Temperature Control : Higher temperatures (>80°C) risk Boc deprotection ; use mild conditions (<60°C) to preserve the protecting group .
  • Case Study :

    In microwave-assisted syntheses, ethanol at 70°C improved yields of hydrazones by 20% compared to room-temperature reactions .

Q. Advanced: How can researchers resolve contradictions in spectral data interpretation for hydrazone derivatives?

Methodological Answer:

  • Contradiction Source : Overlapping NMR signals (e.g., aromatic protons vs. CH=N) or inconsistent melting points due to polymorphism.
  • Resolution Strategies :
    • Use 2D NMR (COSY, NOESY) to assign overlapping protons .
    • Compare experimental IR data with computational (DFT) predictions for C=N and N-H stretches .
    • Perform X-ray crystallography to confirm solid-state structure, especially for polymorphic forms .

Example :

A study on benzohydrazides reported conflicting 13C NMR assignments resolved via HMBC correlations to identify the hydrazone carbonyl at δ ~160 ppm .

Q. Advanced: What design principles guide structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Modify the benzylidene aryl group (e.g., electron-withdrawing groups like -NO₂ enhance electrophilicity) to probe bioactivity .
  • Boc Group Role : Assess its steric and electronic impact on reactivity by comparing with unprotected analogs .
  • Biological Assay Design :
    • Test antimicrobial activity via MIC assays against Gram-positive/negative bacteria .
    • Evaluate anticancer potential using MTT assays on cell lines (e.g., MCF-7, HeLa) .

Case Study :

A Boc-protected piperazine derivative showed 95% retention of the Boc group when reacted at 50°C for 2 hours, versus 60% at 80°C .

Properties

IUPAC Name

tert-butyl N-[(Z)-benzylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKATZANDADGPR-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24469-50-9
Record name BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-((2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide ##STR183## N'-Benzylidenehydrazinecarboxylic acid tert-butyl ester: ##STR184## To a solution of t-butyl carbazate (2.0 g, 15.1 mmol) in 99% ethanol (20 ml) was added benzaldehyde (1.6 g, 15.1 mmol) and the mixture was stirred for 30 min. Then the mixture was cooled to 0° C. and the precipitate was separated and washed with cold ethanol and dried in vacuo to give 2.7 g (81%) of N'-benzylidenehydrazinecarboxylic acid tert-butyl ester.
[Compound]
Name
(2R)-2-(N-((2E)-5-Amino-5-methylhex-2-enoyl)-N-methyl amino)-3-(2-naphthyl)propionyl-2-benzyl-4-ethylsemi-carbazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of t-butyl carbazate (5.62 g, 42.5 mmol) in ethyl acetate (15 mL) was added with stirring benzaldehyde (4.51 g, 42.5 mmol). Crystallization occurred and the resulting slurry was stirred at rt for 45 min. Hexanes (70 mL) was added and the slurry was cooled to 0° C. The slurry was stirred at 0° C. for 60 min, then filtered and rinsed with cold hexanes (20 mL) and dried in vacuo at 40° C. to afford the title compound as a solid (8.34 g, 89.0%): mp 184.1-184.9° C.; 1H NMR (DMSO-d6) δ 10.91 (s, 1H), 7.99 (s, 1H), 7.58 (d, 2H, J=3 Hz), 7.39 (m, 3H), 1.45 (s, 9H); 13C NMR (DMSO-d6) δ 153.0, 143.8, 135.3, 130.0, 129.4, 127.2, 80.1, 28.8; IR (KBr mull) 2983, 1735, 1511, 1157 cm−1; A portion was recrystallized (ethyl acetate) for analysis. Anal. Calcd. For C12H16N2O2: C, 65.43; H, 7.32; N, 12.72. Found: C, 65.16; H, 7.43; N, 12.62.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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